enokipodin B
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Overview
Description
Preparation Methods
The synthesis of enokipodin B involves several steps. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation to form the benzoquinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
enokipodin B undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the benzoquinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
enokipodin B has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of enokipodin B involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
enokipodin B can be compared with other sesquiterpenoids and benzoquinones. Similar compounds include:
- 2-Methyl-3-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone
- 5-Methyl-2-(3-hydroxy-1,2,2-trimethylcyclopentyl)benzoquinone
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-methyl-5-[(1S)-1,2,2-trimethyl-3-oxocyclopentyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H18O3/c1-9-7-12(17)10(8-11(9)16)15(4)6-5-13(18)14(15,2)3/h7-8H,5-6H2,1-4H3/t15-/m1/s1 |
InChI Key |
FZLVOEBHJNRBTE-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=CC1=O)[C@]2(CCC(=O)C2(C)C)C |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2(CCC(=O)C2(C)C)C |
Synonyms |
5-methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone M-O-TMC-BQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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